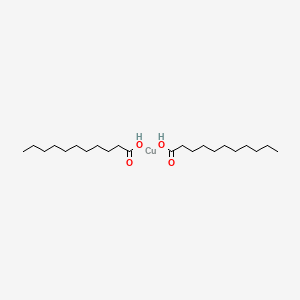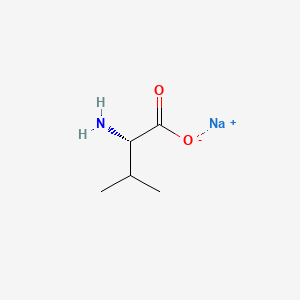
Bis(undecanoyloxy)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper undecylenate is a chemical compound that combines copper with undecylenic acid. It is primarily known for its antifungal properties and is used in various medical and industrial applications. The compound is often found in topical ointments and creams designed to treat fungal infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper undecylenate is synthesized by reacting undecylenic acid with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the undecylenic acid is neutralized with a base like sodium hydroxide to form the sodium salt of undecylenic acid. This sodium salt then reacts with the copper salt to form copper undecylenate.
Industrial Production Methods
Industrial production of copper undecylenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified and formulated into various products, such as ointments and creams.
Análisis De Reacciones Químicas
Types of Reactions
Copper undecylenate undergoes several types of chemical reactions, including:
Oxidation: Copper undecylenate can be oxidized to form copper oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield copper metal and undecylenic acid.
Substitution: Copper undecylenate can participate in substitution reactions where the copper ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like zinc sulfate or calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Copper oxide and other copper salts.
Reduction: Copper metal and undecylenic acid.
Substitution: Zinc undecylenate or calcium undecylenate, depending on the substituting metal.
Aplicaciones Científicas De Investigación
Copper undecylenate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Incorporated into topical treatments for fungal infections like athlete’s foot and ringworm.
Industry: Used in the formulation of antifungal coatings and paints.
Mecanismo De Acción
Copper undecylenate exerts its antifungal effects by disrupting the cell membrane of fungi. The copper ions interfere with the integrity of the fungal cell membrane, leading to cell lysis and death. Additionally, undecylenic acid inhibits the morphogenesis of fungi, preventing the transition from yeast to hyphal form, which is crucial for fungal virulence .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc undecylenate
- Calcium undecylenate
- Undecylenic acid
Uniqueness
Copper undecylenate is unique due to the combined antifungal properties of copper and undecylenic acid. While zinc and calcium undecylenates also possess antifungal properties, copper undecylenate is often more effective due to the additional antimicrobial activity of copper ions .
Propiedades
Fórmula molecular |
C22H44CuO4 |
|---|---|
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
copper;undecanoic acid |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13); |
Clave InChI |
VEPVQOWJBBZJSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)O.CCCCCCCCCCC(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)


![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)


![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
